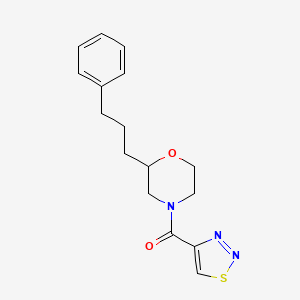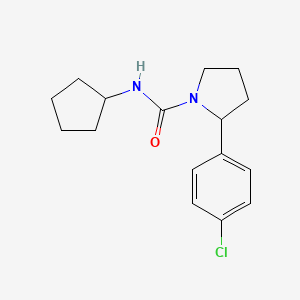
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine, also known as TDZD-8, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. TDZD-8 is a synthetic compound that was first discovered in 2001 by researchers at the University of Dundee, UK. Since then, TDZD-8 has been extensively studied for its mechanism of action and its potential use in treating various diseases.
Wirkmechanismus
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrate, leading to the inhibition of downstream signaling pathways. Inhibition of GSK-3β activity has been shown to promote cell survival, reduce inflammation, and improve insulin sensitivity.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine inhibits the proliferation of cancer cells and induces apoptosis. 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has also been shown to reduce inflammation in various animal models of inflammatory diseases. In addition, 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been shown to improve insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has several advantages for lab experiments, including its high purity and high yield synthesis method, its well-established mechanism of action, and its potential therapeutic applications in various diseases. However, 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine research. One potential direction is to develop more potent and selective GSK-3β inhibitors based on the structure of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine. Another direction is to investigate the potential use of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine in combination with other drugs for the treatment of various diseases. Furthermore, the use of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an area of active research. Finally, the development of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine analogs with improved solubility and reduced toxicity is an important direction for future research.
Conclusion:
In conclusion, 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been extensively studied for its mechanism of action and its potential use in treating various diseases. The synthesis method for 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been optimized to yield high purity and high yield of the compound. 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has several advantages for lab experiments, including its well-established mechanism of action and its potential therapeutic applications. However, 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Future research directions for 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine include the development of more potent and selective GSK-3β inhibitors, investigation of its use in combination with other drugs, and the development of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine analogs with improved solubility and reduced toxicity.
Synthesemethoden
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine is synthesized through a multistep process that involves the reaction between 3-phenylpropylamine and thiosemicarbazide. The resulting compound is then reacted with chloroacetyl chloride to obtain the intermediate compound, which is further reacted with morpholine to yield 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine. The synthesis method for 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and Parkinson's disease. 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity has been linked to the treatment of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(15-12-22-18-17-15)19-9-10-21-14(11-19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZJJPZJIHYOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CSN=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0117621.P001 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(3-chlorobenzyl)-1-[(isopropylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6056978.png)

![1-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6057009.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B6057016.png)

![[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6057025.png)
![1-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2-methyl-1-propanol](/img/structure/B6057033.png)

![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B6057050.png)
![5-amino-3-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6057062.png)
![2-[benzylidene(oxido)amino]-1-phenylethanone oxime](/img/structure/B6057077.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B6057085.png)
![methyl (1-{[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6057101.png)